2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Description
This compound is a spirocyclic diaza derivative featuring dual ester functionalities: a fluorenylmethyl (Fmoc) group at position 2 and a tert-butyl (Boc) group at position 6. The hydroxymethyl (-CH2OH) substituent at position 3 provides a reactive site for further functionalization. Such spirocyclic structures are widely employed in medicinal chemistry and peptide synthesis due to their conformational rigidity and compatibility with orthogonal protecting group strategies .
Properties
IUPAC Name |
8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O5/c1-28(2,3)36-26(33)30-14-12-29(13-15-30)16-20(17-32)31(19-29)27(34)35-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,20,25,32H,12-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHYNFDHXJHWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl isocyanide and tert-butyl acetate as starting materials. The reaction is carried out in the presence of perchloric acid (HClO4) and benzyl carbonochloridate (CbzCl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic framework allows for substitution reactions, particularly at the fluorenyl and tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a comparative analysis of structurally related diazaspiro compounds:
Key Differences and Implications
Substituent Effects on Reactivity :
- The hydroxymethyl group in the target compound enables derivatization (e.g., oxidation to carboxylic acid or conjugation), unlike the carboxylic acid variant (CAS 849928-23-0), which is pre-functionalized for direct coupling .
- Replacement of Fmoc with benzyl (CAS 1445951-71-2) reduces steric bulk but may compromise UV-traceability in solid-phase synthesis .
Stability and Commercial Viability :
- The benzyl analog (CAS 1445951-71-2) is discontinued, likely due to instability under acidic or catalytic hydrogenation conditions, whereas the Fmoc/Boc combination offers better orthogonality .
- The tert-butyl-only derivative (CAS 336191-17-4) lacks functional groups for further modification, limiting its utility to precursor roles .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential protection of the diazaspiro core, as seen in (Fmoc introduction via palladium-catalyzed coupling) and (Boc esterification) .
Research Findings
- Similarity Analysis : Computational similarity scoring () indicates a 0.78 structural match between the target compound and CAS 849928-23-0, primarily due to shared Fmoc/Boc motifs .
Biological Activity
The compound 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a complex organic molecule with notable biological activity. Its structure includes a spirocyclic framework that has been associated with various pharmacological properties, particularly in the realm of enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C₃₁H₃₈N₂O₆
- Molecular Weight : 534.6 g/mol
- CAS Number : 1822454-16-9
Biological Activity Overview
Research indicates that compounds with similar structural motifs to 2-diazaspiro[4.5]decane derivatives exhibit significant biological activities, particularly as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of sEH : This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory properties. Inhibition leads to increased levels of EETs, thereby promoting vasodilation and potentially lowering blood pressure .
Case Study 1: Hypertension Treatment
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of diazaspiro[4.5]decane significantly reduced blood pressure in spontaneously hypertensive rats when administered orally at doses of 30 mg/kg. The results indicated that these compounds could serve as potential antihypertensive agents by enhancing EET levels through sEH inhibition .
| Compound | Dose (mg/kg) | Effect on Blood Pressure |
|---|---|---|
| Compound A | 30 | Significant reduction |
| Compound B | 30 | Moderate reduction |
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the binding affinity of various diazaspiro derivatives to sEH using molecular docking studies. The results showed that structural modifications significantly affected the binding interactions, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | 1822454-16-9 | 534.6 g/mol | sEH inhibitor, antihypertensive |
| Compound B | 24035338 | ~500 g/mol | Anti-inflammatory |
| Compound C | 2137875-12-6 | ~400 g/mol | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
